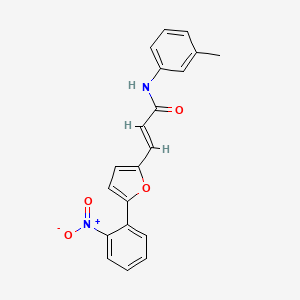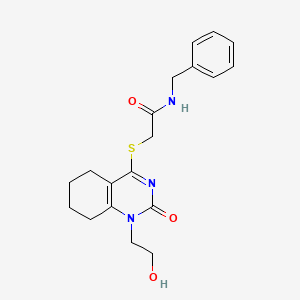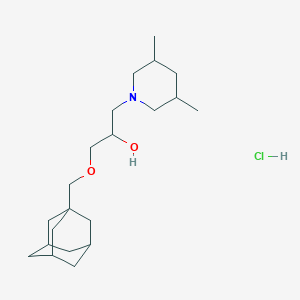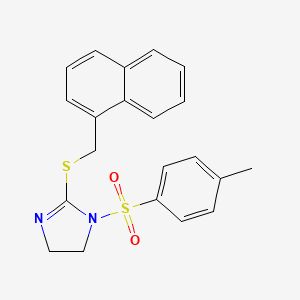
(E)-3-(5-(2-nitrophenyl)furan-2-yl)-N-(m-tolyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(5-(2-nitrophenyl)furan-2-yl)-N-(m-tolyl)acrylamide, also known as NFA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including neuroscience, pharmacology, and cancer research.
Mécanisme D'action
The mechanism of action of (E)-3-(5-(2-nitrophenyl)furan-2-yl)-N-(m-tolyl)acrylamide involves the inhibition of voltage-gated sodium channels and carbonic anhydrase IX. (E)-3-(5-(2-nitrophenyl)furan-2-yl)-N-(m-tolyl)acrylamide binds to the extracellular domain of voltage-gated sodium channels and stabilizes the channel in a closed state, preventing the influx of sodium ions and the generation of action potentials. Inhibition of carbonic anhydrase IX leads to a decrease in the production of bicarbonate ions, which are necessary for tumor growth and metastasis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-3-(5-(2-nitrophenyl)furan-2-yl)-N-(m-tolyl)acrylamide depend on the specific application and concentration used. In neuroscience, (E)-3-(5-(2-nitrophenyl)furan-2-yl)-N-(m-tolyl)acrylamide has been shown to decrease neuronal excitability and may have potential therapeutic effects for conditions such as epilepsy and neuropathic pain. In pharmacology, (E)-3-(5-(2-nitrophenyl)furan-2-yl)-N-(m-tolyl)acrylamide has been shown to inhibit tumor growth and metastasis by decreasing the production of bicarbonate ions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (E)-3-(5-(2-nitrophenyl)furan-2-yl)-N-(m-tolyl)acrylamide in lab experiments is its specificity for voltage-gated sodium channels and carbonic anhydrase IX, which allows for targeted inhibition of these proteins. However, one limitation of using (E)-3-(5-(2-nitrophenyl)furan-2-yl)-N-(m-tolyl)acrylamide is its low solubility in aqueous solutions, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of (E)-3-(5-(2-nitrophenyl)furan-2-yl)-N-(m-tolyl)acrylamide in scientific research. In neuroscience, further studies are needed to determine the potential therapeutic effects of (E)-3-(5-(2-nitrophenyl)furan-2-yl)-N-(m-tolyl)acrylamide for conditions such as epilepsy and neuropathic pain. In pharmacology, (E)-3-(5-(2-nitrophenyl)furan-2-yl)-N-(m-tolyl)acrylamide may have potential applications for the treatment of solid tumors that overexpress carbonic anhydrase IX. Additionally, further studies are needed to optimize the synthesis and solubility of (E)-3-(5-(2-nitrophenyl)furan-2-yl)-N-(m-tolyl)acrylamide for use in lab experiments.
Méthodes De Synthèse
The synthesis of (E)-3-(5-(2-nitrophenyl)furan-2-yl)-N-(m-tolyl)acrylamide involves the condensation of 5-(2-nitrophenyl)furan-2-carbaldehyde with m-toluidine in the presence of acetic anhydride and triethylamine. The resulting product is a yellow crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
Applications De Recherche Scientifique
(E)-3-(5-(2-nitrophenyl)furan-2-yl)-N-(m-tolyl)acrylamide has been widely used in scientific research due to its potential applications in various fields. In neuroscience, (E)-3-(5-(2-nitrophenyl)furan-2-yl)-N-(m-tolyl)acrylamide has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. This inhibition can lead to a decrease in neuronal excitability and may have therapeutic potential for conditions such as epilepsy and neuropathic pain.
In pharmacology, (E)-3-(5-(2-nitrophenyl)furan-2-yl)-N-(m-tolyl)acrylamide has been shown to have anticancer properties by inhibiting the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many solid tumors. Inhibition of CAIX can lead to a decrease in tumor growth and metastasis.
Propriétés
IUPAC Name |
(E)-N-(3-methylphenyl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c1-14-5-4-6-15(13-14)21-20(23)12-10-16-9-11-19(26-16)17-7-2-3-8-18(17)22(24)25/h2-13H,1H3,(H,21,23)/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVVHIFYYRBPOV-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C=CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(5-(2-nitrophenyl)furan-2-yl)-N-(m-tolyl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(4-Chloro-benzyl)-2,5-dioxo-pyrrolidin-1-yl]-acetic acid](/img/structure/B2802348.png)
![2,1,3-Benzothiadiazol-5-yl-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2802349.png)

![1-[4-(5-Chloropyridin-2-yl)oxypiperidin-1-yl]prop-2-en-1-one](/img/structure/B2802358.png)
![N-(4,5-dimethylthiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2802359.png)

![4-(3-Methoxypropyl)-5-sulfanyl-8,10-dithia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2802361.png)
![2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2802362.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2802364.png)

![N-(4-isopropylbenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)

![N-[(4-chlorophenyl)methyl]-2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide](/img/structure/B2802369.png)
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-(4-ethylpiperazin-1-yl)propyl)urea](/img/structure/B2802370.png)